Quinoline-3-sulfonyl chloride
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Science
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.combohrium.comresearchgate.netresearchgate.net Its prevalence in a wide array of biologically active compounds and functional materials highlights its versatility and importance. numberanalytics.comecorfan.org
The quinoline motif is a fundamental component of numerous natural products and synthetic drugs. rsc.orgmdpi.com Over 200 biologically active quinoline and quinazoline (B50416) alkaloids have been identified. wikipedia.org A classic example is quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which has been used for centuries to treat malaria. rsc.orgmdpi.comnumberanalytics.com
Modern pharmaceuticals have built upon this natural scaffold. Synthetic quinoline-based drugs like chloroquine (B1663885), primaquine, and mefloquine (B1676156) are mainstays in antimalarial therapy. rsc.orgwikipedia.org Beyond malaria, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. rsc.orgmdpi.comorientjchem.orgrsc.org For instance, fluoroquinolones such as ciprofloxacin (B1669076) are widely used antibacterial agents, and certain quinoline derivatives like camptothecin (B557342) and topotecan (B1662842) are utilized in cancer chemotherapy. numberanalytics.comrsc.org
Table 1: Examples of Quinoline-Based Pharmaceuticals
| Drug Name | Therapeutic Area |
| Quinine | Antimalarial |
| Chloroquine | Antimalarial |
| Primaquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Camptothecin | Anticancer |
| Bedaquiline | Anti-tubercular |
The application of the quinoline scaffold extends to the agrochemical industry, where its derivatives are used as fungicides and insecticides. numberanalytics.comijcrt.org The oxidation of quinoline produces quinolinic acid, a precursor to a commercially available herbicide. wikipedia.org
In the realm of dyestuffs, quinoline derivatives, particularly the 2- and 4-methyl derivatives, serve as precursors to cyanine (B1664457) dyes. wikipedia.org Although the use of some quinoline-based dyes has decreased, they have historically been important in the textile industry. afirm-group.com Quinoline can also be found as a contaminant in dispersing agents used in the dyeing process. afirm-group.com
In materials science, the unique electronic and photophysical properties of the quinoline ring system are harnessed for various applications. numberanalytics.comresearchgate.net Quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The planar and aromatic nature of the quinoline structure allows for the creation of conjugated polymers with potential uses in optoelectronics and photovoltaics. numberanalytics.com Furthermore, quinoline derivatives are being explored as components of metal-organic frameworks (MOFs) for applications in gas storage and separation. numberanalytics.com
Role in Agrochemicals and Dyestuffs
Relevance of Sulfonyl Chloride Functionalization in Organic Synthesis
The sulfonyl chloride group (–SO2Cl) is a highly reactive functional group that serves as a critical building block in organic synthesis. fiveable.me Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me
One of the primary applications of sulfonyl chlorides is in the synthesis of sulfonamides and sulfones, which are important classes of organic compounds with diverse applications. fiveable.menih.gov
The reaction of a sulfonyl chloride with a primary or secondary amine is a well-established and efficient method for the formation of sulfonamides. ucl.ac.uknih.gov This reaction is widely used in the pharmaceutical industry to synthesize a vast array of sulfonamide-containing drugs. fiveable.methieme-connect.com
Sulfonyl chlorides can also be used to prepare sulfones. nih.gov For instance, they can react with organometallic reagents or undergo coupling reactions to form carbon-sulfur bonds, leading to the formation of sulfones. nih.govmit.edu
The sulfonyl chloride functional group and its derivatives, particularly sulfonamides, play a pivotal role in medicinal chemistry and drug design. sigmaaldrich.comnih.gov The sulfonamide group is a key structural motif in a wide range of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs. nih.govthieme-connect.com
The introduction of a sulfonyl group can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to bind to biological targets. researchgate.net The sulfonyl group can act as a hydrogen-bond acceptor, which can enhance the binding affinity of a drug molecule to its target protein. researchgate.net The structural stability of the sulfonyl group can also increase the metabolic stability of a drug, leading to a longer duration of action. researchgate.net The versatility of the sulfonyl chloride group allows medicinal chemists to readily synthesize libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds and the discovery of new drugs. nih.gov
Utility as Precursors for Sulfonamides and Sulfones
Challenges and Opportunities in Quinoline-3-sulfonyl Chloride Synthesis
The synthesis of this compound and its derivatives is a pivotal area of research, primarily due to the significant role of quinoline-3-sulfonamides in medicinal chemistry. However, the preparation of these compounds is not without its difficulties. The limited availability of diverse quinoline-3-sulfonamides in scientific literature can be directly attributed to the synthetic challenges associated with their primary precursor, this compound. beilstein-archives.orgbeilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net This has spurred the development of innovative synthetic strategies to overcome these hurdles.
Obstacles in Preparation of Quinoline-3-sulfonyl Chlorides
The conventional synthesis of quinoline-3-sulfonyl chlorides is fraught with several challenges that can impede efficiency, yield, and scalability.
Precursor Instability and Accessibility : A significant challenge lies in the stability and availability of the necessary starting materials. beilstein-archives.orgsemanticscholar.org For instance, ortho-amino carbonyl compounds, which are common precursors for building the quinoline core, can be unstable and difficult to handle, particularly aminoaldehydes. beilstein-journals.orgsemanticscholar.org
Reaction Conditions and Corrosiveness : The reaction mixtures and process liquors involved in some synthetic routes are highly corrosive. This necessitates the use of specialized, non-reactive equipment such as glass- or plastic-lined vessels, as standard stainless steel can be damaged. acs.org
Substrate Scope and Electronic Effects : The efficiency of the synthesis can be highly dependent on the electronic properties of the substrates. In methods involving the conversion of diazonium ions, the reaction rate slows considerably for aromatic systems that are electron-neutral or electron-rich, sometimes inhibiting product formation almost entirely. acs.org Conversely, in other methods, the presence of strong electron-withdrawing groups on the starting materials can lead to a dramatic decrease in product yields due to side reactions. beilstein-archives.orgbeilstein-journals.orgnih.gov
Substrate-Specific Limitations : Certain substrates may fail to undergo the desired transformation. For example, studies have shown that specific heterocyclic azidoaldehydes, such as those based on indole (B1671886) and pyrazole, may not yield the target quinoline sulfonamide product, likely due to deactivation of the carbonyl group required for the reaction. semanticscholar.orgresearchgate.net
Emerging Methodologies for Quinoline-3-sulfonyl Derivatives
In response to the challenges of direct this compound synthesis, researchers have devised several innovative methodologies that either bypass this intermediate or offer more efficient pathways to 3-sulfonyl quinoline derivatives. A key strategy involves constructing the quinoline ring from a building block that already incorporates the sulfonyl moiety. beilstein-archives.orgbeilstein-journals.orgnih.govsemanticscholar.org
Knoevenagel Condensation/Aza-Wittig Reaction Cascade : A highly successful and straightforward protocol involves the reaction of ortho-azidobenzaldehydes with β-ketosulfonamides or β-ketosulfones. beilstein-journals.org This cascade reaction, which combines Knoevenagel condensation with an intramolecular aza-Wittig reaction, assembles the 3-sulfonyl-substituted quinoline core in good to excellent yields. beilstein-archives.orgbeilstein-journals.orgnih.govsemanticscholar.org This method has proven effective for a range of substrates. beilstein-journals.org
Modification of Pre-formed Quinolines : An alternative to building the quinoline ring is the functionalization of an existing quinoline scaffold. This can be achieved through the peripheral modification of substrates like 3-bromoquinolines, quinoline-3-boronic acids, or quinoline-derived diazonium salts. beilstein-archives.orgsemanticscholar.org
Electrochemical and Photochemical Methods : Modern synthetic chemistry has introduced greener and milder alternatives. Electrochemical protocols have been developed for synthesizing 2,3-disubstituted quinolines under ambient temperature without the need for external oxidants or precious metal catalysts. researchgate.net Similarly, visible-light-mediated photoredox catalysis represents another advanced strategy for constructing 3-sulfonylquinolines from precursors like N-propargylanilines and arylsulfonyl chlorides. researchgate.net
Catalytic and Multicomponent Reactions : Other novel approaches include copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates, which serve as stable and eco-friendly sulfonylation reagents. researchgate.net Additionally, three-component reactions utilizing reagents like DABCO·(SO2)2 (DABSO) provide a radical-mediated cascade pathway to 3-arylsulfonylquinolines. researchgate.net
These emerging methodologies offer promising solutions to the longstanding challenges in the synthesis of quinoline-3-sulfonyl derivatives, paving the way for the exploration of new chemical space in drug discovery and materials science.
Research Findings on Emerging Synthesis of 3-Sulfonyl Quinolines
The table below summarizes the outcomes of an emerging synthetic protocol for 3-sulfonyl substituted quinolines, highlighting the influence of different substituents on the product yield. The methodology utilizes a Knoevenagel condensation/aza-Wittig reaction cascade.
| Starting o-Azidobenzaldehyde | Product | Yield (%) | Notes |
|---|---|---|---|
| o-Azidobenzaldehyde | Quinoline-3-sulfonamide (B3390043) derivative | Good to Excellent | Base reaction demonstrating the viability of the protocol. beilstein-archives.org |
| o-Azidobenzaldehyde with electron-withdrawing group (e.g., nitro) | Corresponding quinoline-3-sulfonamide | Decreased | The yield drop was particularly dramatic for the nitro-containing reagent. beilstein-journals.orgnih.govresearchgate.net |
| α-Sulfonyl substituted alkyl acetates | 2-Alkoxyquinolines | 51-63% | Demonstrates the protocol's suitability for different starting materials. beilstein-archives.orgresearchgate.net |
| Heterocyclic azidoaldehyde (e.g., from chromenopyridine) | Chromenopyridine-3-sulfonamide | Successful Synthesis | Shows applicability to more complex heterocyclic systems. beilstein-archives.orgresearchgate.net |
| Indole- and pyrazole-based azidoaldehydes | Desired Product | Failed | The reaction stopped, likely due to carbonyl group deactivation. semanticscholar.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXLHSQUHPTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627503 | |
| Record name | Quinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159182-40-8 | |
| Record name | Quinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoline 3 Sulfonyl Chloride and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the sulfonyl group onto the quinoline (B57606) core in a straightforward manner. These methods include the oxidative chlorination of quinolinethiols and their corresponding disulfides, the reaction of haloquinolines with chlorosulfonic acid, and the sulfonylation of quinoline N-oxides.
Oxidative Chlorination of Quinolinethiols and Disulfides
A well-established method for the preparation of quinolinesulfonyl chlorides involves the oxidative chlorination of the corresponding quinolinethiols or quinolinyl disulfides. researchgate.netorganic-chemistry.orgresearchgate.net This transformation is typically achieved using a combination of an oxidizing agent and a chloride source.
Research has demonstrated that this method is effective for producing various quinolinesulfonyl chlorides. researchgate.net For example, the oxidative chlorination of quinolinethiols can be carried out in concentrated hydrochloric acid. researchgate.netresearchgate.net Similarly, bis(quinolinyl) disulfides can be converted to the corresponding quinolinesulfonyl chlorides under these conditions. researchgate.net
A notable example is the synthesis of 4-chloro-7-quinolinesulfonamide from 4,7-dichloroquinoline (B193633). The process begins with the reaction of 4,7-dichloroquinoline with sodium methanethiolate, which, after a series of steps including S-demethylation and oxidative chlorination, yields the desired quinolinesulfonyl chloride intermediate. clockss.org This intermediate is then readily converted to the corresponding sulfonamide. clockss.org
The choice of oxidizing and chlorinating agent can be varied. For instance, a combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive reagent for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its rapid reaction times and high yields. organic-chemistry.org Another approach utilizes sodium hypochlorite (B82951) in concentrated hydrochloric acid or gaseous chlorine in acetic acid for the oxidative chlorination step. clockss.org
Reaction of Haloquinolines with Chlorosulfonic Acid
The direct reaction of haloquinolines with chlorosulfonic acid presents another route to quinolinesulfonyl chlorides. This method is particularly useful for introducing a sulfonyl chloride group onto the quinoline ring, often with specific regioselectivity influenced by the position of the halogen and other substituents on the quinoline core.
For example, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This reaction is typically performed by adding chlorosulfonic acid dropwise to 8-hydroxyquinoline at low temperatures, followed by stirring at room temperature. nih.gov Similarly, 8-methoxyquinoline (B1362559) can be converted to 8-methoxyquinoline-5-sulfonyl chloride using this method. nih.gov
The reaction conditions for chlorosulfonation can be critical. Chlorosulfonic acid is a powerful reagent, and its use often leads to the direct introduction of the -SO₂Cl group onto the aromatic ring. pageplace.de The position of sulfonation is governed by the electronic effects of the substituents already present on the quinoline ring.
While this method is direct, it can sometimes be limited by the harsh reaction conditions and the potential for side reactions. However, it remains a valuable tool for the synthesis of specific quinolinesulfonyl chloride isomers.
Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides
The sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides has emerged as a versatile and powerful strategy for the synthesis of sulfonylated quinolines. nih.govacs.orgcapes.gov.br This approach often utilizes a transition metal catalyst, although metal-free conditions have also been developed. A key advantage of using quinoline N-oxides is the activation of the quinoline ring towards electrophilic attack, allowing for regioselective functionalization.
Copper-catalyzed C-H activation has been successfully employed for the direct sulfonylation of quinoline N-oxides. nih.govacs.orgacs.org In this one-pot protocol, commercially available aryl sulfonyl chlorides serve as the sulfonylation reagents. nih.govacs.org The reaction typically proceeds with high chemo- and regioselectivity, affording 2-aryl sulfonyl quinolines in good to excellent yields. nih.govacs.orgacs.org
The reaction conditions generally involve a copper(I) salt, such as CuI, a base like potassium carbonate, and a solvent such as 1,2-dichloroethane (B1671644) (DCE), with the reaction being carried out under air at an elevated temperature. acs.org A variety of functional groups on both the quinoline N-oxide and the aryl sulfonyl chloride are tolerated. acs.org For instance, electron-donating groups on the phenyl ring of the sulfonyl chloride tend to give slightly higher yields compared to electron-withdrawing groups. acs.orgacs.org
Table 1: Copper-Catalyzed C2-Sulfonylation of Quinoline N-Oxides
| Quinoline N-oxide | Aryl Sulfonyl Chloride | Product | Yield (%) |
|---|---|---|---|
| Quinoline N-oxide | p-Tolylsulfonyl chloride | 2-(p-Tolylsulfonyl)quinoline | 91 |
| 6-Methylquinoline N-oxide | p-Tolylsulfonyl chloride | 6-Methyl-2-(p-tolylsulfonyl)quinoline | 85 |
| 4-Methylquinoline N-oxide | p-Tolylsulfonyl chloride | 4-Methyl-2-(p-tolylsulfonyl)quinoline | 82 |
| Quinoline N-oxide | 4-Chlorophenylsulfonyl chloride | 2-(4-Chlorophenylsulfonyl)quinoline | 78 |
| Quinoline N-oxide | 4-Methoxyphenylsulfonyl chloride | 2-(4-Methoxyphenylsulfonyl)quinoline | 88 |
It is important to note that while this method is highly effective for the C2-sulfonylation of quinoline N-oxides, the sulfonylation of isoquinoline (B145761) N-oxide under similar conditions leads to the C4-substituted product. acs.org
A novel, one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides has been developed under metal-free conditions. rsc.org In this chemo- and regioselective reaction, sulfonyl chlorides play a dual role, acting as both sulfonylation and chlorination reagents. rsc.org This method is applicable to both arenesulfonyl chlorides and aliphatic sulfonyl chlorides, providing a wide variety of substituted quinolines. rsc.org The procedure is noted for its practicality, high efficiency, and environmental friendliness. rsc.org
The regioselectivity of the sulfonylation of quinoline N-oxides can be controlled by the choice of catalyst. While copper catalysis typically directs sulfonylation to the C2 position, other catalytic systems can favor C3 functionalization. researchgate.net Research into catalyst-controlled regioselectivity aims to provide access to a broader range of sulfonylated quinoline isomers, which is crucial for structure-activity relationship studies in drug discovery and materials science. The ability to selectively introduce a sulfonyl group at either the C2 or C3 position significantly enhances the synthetic utility of quinoline N-oxides as building blocks. researchgate.net
Metal-Free Conditions for C3-Sulfonate Esters and C4-Chlorides
Indirect Synthetic Strategies for Quinoline-3-sulfonylated Scaffolds
The synthesis of quinoline-3-sulfonylated scaffolds is often achieved through indirect methods where the quinoline ring is constructed from acyclic or simpler cyclic precursors. This approach allows for precise control over the substitution pattern, installing the sulfonyl group at the desired position during the ring-forming process. These strategies typically involve cascade or domino reactions that efficiently build the bicyclic quinoline system in a single operational sequence.
Cyclization Strategies for Quinoline Core Construction
Cyclization strategies are central to the indirect synthesis of quinoline derivatives. These methods involve the formation of one or more rings from appropriately functionalized starting materials, leading to the quinoline core. Recent advancements have focused on developing highly efficient cascade reactions that combine multiple bond-forming events in one pot.
A powerful and convenient protocol for assembling 3-sulfonyl substituted quinolines is through a domino reaction sequence combining a Knoevenagel condensation and an intramolecular aza-Wittig reaction. beilstein-archives.orgbeilstein-journals.orgnih.gov This approach has proven effective for creating both quinoline-3-sulfonamides and quinoline-3-sulfones in good to excellent yields. nih.govsemanticscholar.orgnih.gov The process is notable for its efficiency, often proceeding in a one-pot manner to construct the target quinoline derivatives. mdpi.com
The key building blocks for this cascade reaction are ortho-azidobenzaldehydes and active methylene (B1212753) compounds such as β-ketosulfonamides or β-ketosulfones. nih.govresearchgate.net While alternative precursors like ortho-amino carbonyl reagents can be unstable or difficult to access, o-azidobenzaldehydes have been established as suitable and stable substrates for quinoline synthesis. beilstein-journals.orgnih.gov
This synthetic protocol has been successfully applied to a variety of substrates, demonstrating its versatility. The reaction accommodates different ketosulfonyl reagents and even extends to α-sulfonyl substituted alkyl acetates, providing a route to 2-alkoxyquinolines. beilstein-archives.orgnih.gov Researchers have optimized reaction conditions, finding that using an excess of piperidine (B6355638) as a base along with triphenylphosphine (B44618) in acetonitrile (B52724) at elevated temperatures can lead to quantitative yields. beilstein-archives.org A range of novel tertiary quinoline-3-sulfonamides and quinoline-3-sulfones have been generated using this method. nih.gov
Table 1: Synthesis of 3-Sulfonylquinolines via Knoevenagel/Aza-Wittig Cascade
| o-Azidobenzaldehyde Derivative | β-Ketosulfonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-Azidobenzaldehyde | N-Phenyl-2-(phenylsulfonyl)acetamide | N-Phenyl-2-(phenylsulfonyl)quinoline-3-carboxamide | 85 | nih.gov |
| o-Azidobenzaldehyde | N-Methyl-2-(phenylsulfonyl)acetamide | N-Methyl-2-(phenylsulfonyl)quinoline-3-carboxamide | 92 | nih.gov |
| o-Azidobenzaldehyde | 1-(Phenylsulfonyl)propan-2-one | 3-(Phenylsulfonyl)-2-methylquinoline | 88 | semanticscholar.org |
| 5-Chloro-2-azidobenzaldehyde | N-Phenyl-2-(phenylsulfonyl)acetamide | 6-Chloro-N-phenyl-2-(phenylsulfonyl)quinoline-3-carboxamide | 80 | nih.gov |
| o-Azidobenzaldehyde | 1-(p-Tolylsulfonyl)propan-2-one | 2-Methyl-3-(p-tolylsulfonyl)quinoline | 85 | semanticscholar.org |
The reaction proceeds through a sophisticated domino sequence. beilstein-journals.orgsemanticscholar.org The proposed mechanism involves several key steps:
Knoevenagel Condensation : The reaction initiates with a base-mediated Knoevenagel condensation between the o-azidobenzaldehyde and the active methylene group of the β-ketosulfonamide or β-ketosulfone. tandfonline.com
Staudinger Reaction/Iminophosphorane Formation : Concurrently or subsequently, the azide (B81097) group of the condensation product reacts with triphenylphosphine (PPh₃) in a Staudinger reaction. This reaction releases nitrogen gas (N₂) and forms a highly reactive iminophosphorane intermediate. beilstein-journals.orgtandfonline.comfigshare.com
Intramolecular Aza-Wittig Reaction : The newly formed iminophosphorane undergoes a subsequent intramolecular aza-Wittig reaction. beilstein-journals.orgsemanticscholar.org The nucleophilic nitrogen attacks the carbonyl group within the same molecule, leading to a cyclized intermediate.
Aromatization : The cyclized intermediate eliminates triphenylphosphine oxide (Ph₃PO) to form the stable, aromatic quinoline ring, yielding the final 3-sulfonyl-substituted product. mdpi.comsemanticscholar.org
This entire sequence, from simple starting materials to the complex quinoline scaffold, occurs in a seamless, one-pot process, highlighting the elegance and efficiency of cascade reaction design in modern organic synthesis. beilstein-journals.orgnih.gov
Electrochemical synthesis has emerged as a green and powerful tool for constructing complex organic molecules, avoiding the need for harsh reagents, external oxidants, or noble metal catalysts. researchgate.netrsc.org This approach has been successfully applied to the synthesis of 2,3-disubstituted quinolines through a cascade annulation process. researchgate.net
A notable electrochemical protocol for synthesizing 2-aryl-3-sulfonyl substituted quinolines involves the reaction of benzoxazinones with arylsulfonyl hydrazides. researchgate.netrsc.org This method is conducted under mild conditions, typically at room temperature in an undivided cell, and offers excellent regioselectivity and tolerance for a variety of functional groups. researchgate.net
The proposed mechanism for this transformation is initiated by the electrochemical anodic oxidation of the arylsulfonyl hydrazide. thieme-connect.com This process generates a nitrogen radical, which releases nitrogen gas to produce a sulfonyl radical. This sulfonyl radical then attacks the benzoxazinone, initiating a cascade that involves cyclization and a final decarboxylation step to yield the desired 2-aryl-3-sulfonyl quinoline. thieme-connect.com The practicality of this electrochemical strategy is demonstrated by its successful application in scaled-up experiments. researchgate.net
Table 2: Electrochemical Synthesis of 2-Aryl-3-sulfonylquinolines
| Benzoxazinone Derivative | Arylsulfonyl Hydrazide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenyl-4H-benzo[d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-one | Benzenesulfonohydrazide | 2-Phenyl-3-(phenylsulfonyl)quinoline | 85 | researchgate.netrsc.org |
| 2-(p-Tolyl)-4H-benzo[d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-one | Benzenesulfonohydrazide | 2-(p-Tolyl)-3-(phenylsulfonyl)quinoline | 82 | rsc.org |
| 2-(4-Chlorophenyl)-4H-benzo[d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-one | Benzenesulfonohydrazide | 2-(4-Chlorophenyl)-3-(phenylsulfonyl)quinoline | 78 | rsc.org |
| 2-Phenyl-4H-benzo[d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-one | 4-Methylbenzenesulfonohydrazide | 2-Phenyl-3-(p-tolylsulfonyl)quinoline | 88 | researchgate.netrsc.org |
| 2-Phenyl-4H-benzo[d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-one | 4-Methoxybenzenesulfonohydrazide | 3-((4-Methoxyphenyl)sulfonyl)-2-phenylquinoline | 75 | researchgate.net |
Electrochemical Cascade Annulation Pathways
Electrooxidative Radical Cyclization
Electrochemical methods, particularly those involving radical cyclization, have emerged as a powerful and environmentally benign platform for constructing complex heterocyclic systems like quinolines. researchgate.netdntb.gov.ua These methods utilize electricity as a "green" oxidant, avoiding the need for external chemical oxidants and often proceeding under mild conditions at room temperature. researchgate.net
One notable approach involves the electrooxidative tandem cyclization of N-propargylanilines with sulfinic acids. This process facilitates the rapid assembly of 3-arylsulfonylquinoline derivatives. dntb.gov.ua The reaction proceeds through single-electron-transfer (SET) processes at the electrode, generating radical intermediates that undergo cyclization to form the quinoline core with simultaneous introduction of the sulfonyl group at the C3 position. researchgate.netdntb.gov.ua
Another electrochemical strategy enables the synthesis of 2-aryl-3-sulfonyl substituted quinolines by reacting benzoxazinones with arylsulfonyl hydrazides. This method is performed in an undivided cell at room temperature and boasts excellent regioselectivity and tolerance for a variety of functional groups without the need for noble metal catalysts. The practicality of this electrochemical synthesis has been demonstrated through scaled-up experiments. researchgate.net Radical trapping experiments have confirmed the presence of sulfonyl radicals as key intermediates in these transformations. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Key Features | Ref |
| N-Propargylanilines | Sulfinic acids, Electrochemical oxidation | 3-Arylsulfonylquinoline derivatives | Rapid access, Radical tandem cyclization | dntb.gov.ua |
| Benzoxazinones | Arylsulfonyl hydrazides, Electrochemical oxidation, Undivided cell, Room temperature | 2-Aryl-3-sulfonyl substituted quinolines | Green and mild, No external oxidants/catalysts, High regioselectivity | researchgate.net |
| Biarylynones | Carbon- and heteroatom-centered radical precursors, Electrooxidative radical cyclization | 2,3-Disubstituted quinolines | Sequential radical addition/7-endo-trig/radical cyclization domino reaction | researchgate.net |
Ultrasound Irradiation Reactions
The application of ultrasound irradiation represents a significant advancement in synthetic organic chemistry, aligning with the principles of green chemistry by enhancing reaction rates, improving yields, and reducing reaction times. tandfonline.comnih.govresearchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives. rsc.org
Ultrasound-assisted synthesis often leads to remarkable acceleration of reactions. For instance, in the N-alkylation of imidazole (B134444) rings for preparing hybrid quinoline-imidazole derivatives, ultrasound reduced reaction times from 48–96 hours to just 1–2 hours. nih.gov Similarly, the synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives was effectively achieved using ultrasound, offering good yields without the need for metallic catalysts. royalsocietypublishing.org
A specific application relevant to sulfonylated quinolines is the C2-sulfonation of quinoline N-oxides. In this protocol, sulfonyl chlorides are reacted with quinoline N-oxides in the presence of zinc dust, using water as the solvent under ultrasound irradiation. This method provides a greener alternative for producing sulfonylated quinolines. rsc.org The advantages of ultrasound-assisted synthesis include operational simplicity, easy product isolation, and often excellent yields in significantly shorter time frames compared to conventional heating methods. rsc.orgrsc.orgorientjchem.org
| Reaction Type | Substrates | Conditions | Advantages | Ref |
| C2-Sulfonation | Quinoline N-oxide, Sulfonyl chloride | Zn-dust, Water, Ultrasound irradiation | Green protocol, Moderate yield | rsc.org |
| Nucleophilic Substitution/Condensation | 4,7-Dichloroquinoline, o-Phenylenediamine | Ethanol, Ultrasound bath (90°C, 30 min) | Short reaction time, Good yield | tandfonline.com |
| N-Alkylation | Imidazole derivatives | Ultrasound irradiation | Reaction time reduced to 1-2 hours from 48-96 hours, Increased yields | nih.gov |
| Multicomponent Cyclocondensation | Aminopyrimidinones, Dimedone, Aromatic aldehydes | Acetic acid or Ethanol, Ultrasound irradiation | Good yields, No metallic catalysts, Control of hazardous material release | royalsocietypublishing.org |
Peripheral Modification of Quinoline Substrates
Alternative synthetic routes focus on the functionalization of a pre-existing quinoline ring. This approach is valuable for creating a diverse range of substituted quinolines from common intermediates. researchgate.netbeilstein-journals.org
Functionalization of 3-Bromoquinolines
3-Bromoquinolines serve as versatile substrates for introducing various functional groups at the C3 position of the quinoline nucleus. researchgate.netbeilstein-journals.org The bromine atom can be substituted through cross-coupling reactions to install a sulfonyl moiety, providing a direct route to quinoline-3-sulfones and their derivatives. This method is a key strategy in the peripheral modification approach for accessing these target compounds. researchgate.netbeilstein-journals.org For example, a lowest yield of 26% was reported for a reaction involving the more sterically hindered 3-bromoquinoline (B21735) in a copper-catalyzed synthesis. informahealthcare.com
Transformations of Quinoline-3-boronic Acids
Quinoline-3-boronic acid is another important precursor for the synthesis of 3-substituted quinolines. researchgate.netbeilstein-journals.orgfrontierspecialtychemicals.com Boronic acids are highly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-sulfur bond, enabling the introduction of a sulfonyl group at the C3 position. This transformation is a recognized pathway for the synthesis of diversely substituted quinoline-3-sulfones. researchgate.netbeilstein-journals.org
Reactions Involving Diazonium Salts
The modification of quinolines via diazonium salts is a further strategy for peripheral functionalization. researchgate.netbeilstein-journals.org Aryl diazonium salts are reactive intermediates that can be used to introduce a variety of substituents onto the quinoline core. acs.orgresearchgate.net A well-established method for preparing aryl sulfonyl chlorides is the modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper salt. acs.org This approach can be adapted to quinoline diazonium salts to synthesize the corresponding quinoline-3-sulfonyl chloride. Furthermore, three-component reactions involving aryl diazonium salts, nitriles, and sulfonamides have been developed to synthesize N-sulfonyl amidine derivatives. researchgate.net An efficient, catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes also provides a rapid route to multiply substituted quinolines. acs.org
| Precursor | Reaction Type | Reagents/Conditions | Product | Ref |
| 3-Bromoquinoline | Cross-coupling | Sulfonylating agent, Catalyst | Quinoline-3-sulfone | researchgate.netbeilstein-journals.orginformahealthcare.com |
| Quinoline-3-boronic acid | Suzuki-Miyaura coupling | Sulfonylating agent, Palladium catalyst | Quinoline-3-sulfone | researchgate.netbeilstein-journals.org |
| Quinoline diazonium salt | Modified Sandmeyer reaction | Sulfur dioxide, Copper salt | This compound | researchgate.netbeilstein-journals.orgacs.org |
| Aryl diazonium salt | Three-component reaction | Nitrile, Alkyne | Substituted quinoline | acs.orgresearchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance safety and efficiency. nih.govtandfonline.com These approaches focus on reducing the use of hazardous chemicals, employing milder reaction conditions, and utilizing renewable resources and energy-efficient methods. researchgate.netijpsjournal.com
Key green strategies in quinoline synthesis include:
Ultrasound and Microwave Irradiation: As discussed, ultrasound assistance significantly shortens reaction times and can lead to higher yields and product purity, reducing energy consumption and waste. tandfonline.comnih.govroyalsocietypublishing.org Microwave-assisted synthesis is another energy-efficient method that accelerates reactions, often leading to excellent yields in minutes compared to hours required for conventional methods. tandfonline.com
Electrochemical Synthesis: Electrosynthesis is an inherently green technique that uses electrical current as a clean oxidant, thereby avoiding toxic and hazardous oxidizing reagents. researchgate.netdntb.gov.ua These reactions are typically performed under mild, ambient conditions. researchgate.net
Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. orientjchem.org The synthesis of sulfonylated quinolines from haloquinolines and sulfonyl chloride has been successfully performed in water using zinc powder. rsc.org Formic acid has also been explored as an environmentally friendly catalyst and solvent system. ijpsjournal.com
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed efficiently without a catalyst, or with a non-toxic, recyclable catalyst, is a primary goal. tandfonline.com A catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed for the rapid synthesis of quinolines. acs.org Similarly, base-mediated, metal-free approaches, such as the Ugi-multicomponent reaction, have been used to synthesize quinoline derivatives. bohrium.com
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several synthetic steps into a single operation, reducing solvent use, purification steps, and waste generation. royalsocietypublishing.orgtandfonline.com The one-pot synthesis of pyrimido[4,5-b]quinolones from 6-amino-1,3-dimethyluracil, aldehydes, and dimedone in water is a prime example of a green MCR. tandfonline.com
These green methodologies offer significant advantages over classical synthetic routes like the Skraup, Friedländer, or Doebner-von Miller syntheses, which often require harsh conditions, hazardous reagents, and generate substantial waste. researchgate.netnih.govtandfonline.com
Use of Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional volatile organic compounds (VOCs). These solvents are typically composed of a mixture of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), like urea (B33335) or glycerol. uniba.itnih.gov
The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated in choline chloride-based DESs, such as ChCl/glycerol and ChCl/urea. uniba.it These reactions can achieve high yields of up to 97% under ambient, aerobic conditions. uniba.it A key advantage of using DESs is the ability to control the competition between the desired sulfonamide formation and the hydrolysis of the sulfonyl chloride by simply switching the DES composition, which influences the pH and solubility of the reactants. uniba.it This methodology is environmentally friendly, utilizing non-toxic, biodegradable, and cost-effective solvents. uniba.it
While the direct synthesis of this compound in DESs is not extensively documented, the successful synthesis of sulfonamides in these solvents provides a strong basis for their application in the derivatization of this compound. The use of DESs can also extend to the synthesis of the quinoline scaffold itself. For instance, 2,4-disubstituted quinolines have been synthesized in a deep eutectic solvent composed of choline chloride and zinc chloride, which acts as both the solvent and catalyst. sioc-journal.cn
| DES Composition | Reactants | Product | Yield | Reaction Time |
| ChCl/glycerol (1:2 mol/mol) | Sulfonyl chlorides, Amines | Sulfonamides | Up to 97% | 2-12 h |
| ChCl/urea (1:2 mol/mol) | Sulfonyl chlorides, Amines | Sulfonamides | Up to 97% | 2-12 h |
Flow Chemistry Applications for Sulfonyl Chloride Production
Flow chemistry offers significant advantages for the production of sulfonyl chlorides, a class of compounds often generated through highly exothermic reactions with hazardous reagents. rsc.org Continuous flow reactors provide superior control over reaction parameters such as temperature and pressure, enhancing safety and often improving yield and purity. smolecule.com
A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This method allows for a high space-time yield in a small reactor volume and short residence time. rsc.org The exquisite control over the reaction environment in a flow system helps to prevent thermal runaway, a significant hazard in batch processes. rsc.org While this has been demonstrated for a range of aromatic and aliphatic sulfonyl chlorides, its specific application to this compound offers a promising avenue for safer, scalable production.
Electrocatalytic Methods
Electrochemical synthesis represents a green and powerful tool in modern organic chemistry, often avoiding the need for chemical oxidants and catalysts. researchgate.net Electrocatalytic methods have been successfully applied to the synthesis of sulfonylated compounds.
An electrochemical protocol for the synthesis of 2,3-disubstituted quinolines has been established by reacting benzoxazinones with arylsulfonyl hydrazides. researchgate.net This method operates under mild conditions at room temperature in an undivided cell and does not require metal catalysts or external oxidants. researchgate.net The practicality of this electrochemical synthesis has been demonstrated on a larger scale. researchgate.net Although this specific example leads to a sulfonyl group at the 3-position, the starting material is not quinoline itself. However, it highlights the potential of electrosynthesis for creating C-S bonds in the quinoline framework. The direct electrochemical synthesis of this compound remains an area for further exploration.
Catalytic Systems in Quinoline-3-sulfonyl Chemistry
Catalysis plays a pivotal role in the synthesis of complex molecules derived from this compound, enabling reactions that would otherwise be difficult or inefficient. Both transition metal catalysis and organocatalysis have been employed to achieve high levels of selectivity and to construct chiral molecules.
Transition Metal Catalysis (e.g., Copper, Rhodium)
Transition metals, particularly copper and rhodium, have been extensively used to catalyze reactions involving the quinoline scaffold.
Copper Catalysis: Copper catalysts are attractive due to their low cost and versatile reactivity. A convenient and effective protocol for the synthesis of 3-sulfonated quinolines utilizes a copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates as the sulfonylation reagent. researchgate.net This cascade reaction involves radical addition, cyclization, and dehydrogenative aromatization. researchgate.net Copper-catalyzed C-H bond activation has also been employed for the direct C2-sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides as the sulfonylation reagents, achieving yields up to 91%. acs.orgnih.gov While this demonstrates copper's efficacy in C-H sulfonylation of the quinoline ring, directing this reactivity to the C3-position is a key challenge. A copper-based catalytic approach has also been developed for the highly regioselective C-H sulfonylation of 8-aminoquinoline (B160924) derivatives at the C5 position. wpmucdn.com
Rhodium Catalysis: Rhodium catalysts are powerful tools for C-H activation and annulation reactions. A Rh(III)-catalyzed annulation of N-sulfonyl 2-aminobenzaldehydes with olefins has been developed for the synthesis of 1,2-dihydroquinolines and quinolines. doi.org In some cases, this reaction leads to the formation of 3-sulfonylated quinoline products. doi.org Rhodium catalysis has also been used in the [4+2]-annulation of o-acylanilines with N-sulfonyl-1,2,3-triazoles to produce 3-aminoquinolines, demonstrating its utility in constructing substituted quinolines. acs.org
| Catalyst | Starting Materials | Reagents and Conditions | Product |
| Copper | N-propargylamines, Sodium sulfinates | Electrophilic cyclization | 3-sulfonated quinolines researchgate.net |
| Copper(I) | Quinoline N-oxides, Aryl sulfonyl chlorides | K2CO3, DCE, 100 °C | 2-arylsulfonyl quinolines acs.orgnih.gov |
| Rhodium(III) | N-sulfonyl 2-aminobenzaldehydes, Olefins | Annulation | 1,2-dihydroquinolines and 3-sulfonylated quinolines doi.org |
| Rhodium(II) | o-acylanilines, N-sulfonyl-1,2,3-triazoles | [4+2] Annulation | 3-aminoquinolines acs.org |
Organocatalysis in Atroposelective Reactions
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals and often providing high enantioselectivity. In the context of quinoline chemistry, organocatalysis has been instrumental in the atroposelective synthesis of axially chiral molecules.
Axially chiral sulfonamides are important structures in medicinal chemistry and as chiral ligands. Organocatalytic methods have been developed for the atroposelective N-alkylation to access these chiral sulfonamides. mdpi.com An organocatalyzed cascade aza-Michael/Aldol reaction of alkynals with N-(2-(1-naphthoyl)phenyl)benzenesulfonamides has been disclosed for the construction of axially chiral 4-naphthylquinoline-3-carbaldehydes with high yields and enantioselectivities. acs.org This demonstrates the potential to create stereogenic axes in molecules containing the quinoline-3-yl moiety. While the direct atroposelective synthesis involving this compound is a developing area, these examples showcase the power of organocatalysis to control the three-dimensional structure of complex quinoline derivatives.
| Catalyst Type | Reaction | Substrates | Product | Key Outcome |
| Secondary amine catalyst | Cascade aza-Michael/Aldol reaction | Alkynals, N-(2-(1-naphthoyl)phenyl)benzenesulfonamides | Axially chiral 4-naphthylquinoline-3-carbaldehydes | Up to 97% yield, up to 96% ee acs.org |
| Chiral amine catalysts | Atroposelective N-alkylation | Racemic sulfonamides | Axially chiral sulfonamides | Excellent enantiopurity mdpi.comresearchgate.net |
Nanomagnetic Catalysts
The application of nanomagnetic catalysts represents a significant advancement in the green and efficient synthesis of quinoline scaffolds, which are the foundational structures for derivatives like this compound. These catalysts offer high catalytic activity combined with the major advantage of easy separation from the reaction mixture using an external magnet, facilitating their reuse and minimizing catalyst loss. While direct synthesis of this compound using nanomagnetic catalysts is not extensively documented, their role in constructing the core quinoline ring system through methods such as the Friedländer annulation is well-established.
One of the most prominent nanomagnetic catalysts employed for this purpose is silica-coated magnetite functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H). This solid acid catalyst has proven effective in the one-pot synthesis of substituted quinolines. The process typically involves the condensation reaction of 2-aminoaryl ketones with α-methylene ketones.
The synthesis using Fe₃O₄@SiO₂-SO₃H is often carried out under solvent-free conditions at elevated temperatures (around 110 °C), leading to good to excellent yields of the quinoline products in short reaction times. Current time information in Bangalore, IN.acs.org The catalyst's stability and reusability are key features, allowing it to be recovered by a simple magnetic process and reused in multiple reaction cycles without a significant drop in its catalytic efficacy. Current time information in Bangalore, IN. The preparation of the Fe₃O₄@SiO₂-SO₃H catalyst itself is a multi-step process involving the co-precipitation of iron salts to form magnetite (Fe₃O₄) nanoparticles, followed by coating with a silica (B1680970) (SiO₂) layer and subsequent functionalization with chlorosulfonic acid to introduce the acidic -SO₃H groups. researchgate.netdntb.gov.ua
Research Findings for Quinoline Synthesis using Fe₃O₄@SiO₂-SO₃H:
An exemplary study demonstrates the reaction of 2-aminobenzophenone (B122507) with dimedone in the presence of the Fe₃O₄@SiO₂-SO₃H nanocatalyst. The key findings are summarized in the table below.
| Reactants | Catalyst | Conditions | Time | Yield (%) |
| 2-Aminobenzophenone, Dimedone | Fe₃O₄@SiO₂–SO₃H (0.05 g) | 110 °C, Solvent-free | 45 min | 91 |
This table is interactive. You can sort and filter the data.
Other related nanomagnetic catalysts have also been developed for quinoline synthesis. For instance, sulfamic acid-supported Fe₃O₄@SiO₂ nanoparticles have been used as a solid acid catalyst for the Friedländer reaction, achieving high yields under reflux conditions. ucj.org.ua Similarly, Fe₃O₄@SiO₂-imid-PMAⁿ nanoparticles have been utilized for the synthesis of poly-substituted quinolines in a solvent-free environment, also demonstrating high yields and good reusability. acs.orgucj.org.ua Another variation, Fe₃O₄@SiO₂/ZnCl₂, has been applied to the Friedländer synthesis under solvent-free conditions, yielding a range of quinoline derivatives in high yields. nih.gov
The general mechanism for the Friedländer synthesis catalyzed by these acidic nanomagnetic particles involves the activation of the carbonyl group of the α-methylene ketone by the acidic sites on the catalyst surface, followed by nucleophilic attack by the amino group of the 2-aminoaryl ketone and subsequent intramolecular cyclization and dehydration to form the quinoline ring.
While these methods focus on the formation of the quinoline ring, the resulting substituted quinoline products serve as essential precursors that would undergo further chemical transformations, such as sulfonation and chlorination, to yield the final this compound compound. The use of nanomagnetic catalysts provides a robust and environmentally benign platform for accessing these critical quinoline intermediates.
Formation of Sulfonamides
The reaction of this compound with amines is a cornerstone of its chemical utility, leading to the formation of a wide array of quinoline-3-sulfonamides. beilstein-journals.orgsemanticscholar.org These compounds are of particular interest due to their prevalence in biologically active molecules. beilstein-journals.orgsemanticscholar.orgresearchgate.net The synthesis of quinoline-3-sulfonamides is often challenging due to difficulties in preparing the this compound precursor. beilstein-journals.orgsemanticscholar.orgnih.govbeilstein-archives.org
Reaction with Amines (Primary, Secondary, Cyclic)
This compound reacts readily with primary, secondary, and cyclic amines to yield the corresponding N-substituted quinoline-3-sulfonamides. This reaction typically proceeds under basic conditions, which facilitate the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A variety of bases can be employed, with piperidine being identified as a particularly efficient catalyst in certain synthetic protocols. nih.gov
The reaction is generally chemoselective, with the sulfonylation occurring preferentially at the amine functional group. rsc.org Studies have shown that primary amines react more rapidly than secondary amines, a difference attributed to the higher nucleophilicity of primary amines. rsc.org The reaction's success is not significantly impacted by the electronic nature of substituents on aromatic amines. rsc.org Microwave-assisted, solvent-free, and catalyst-free conditions have also been developed, offering an environmentally friendly and efficient alternative for the synthesis of these sulfonamides. rsc.org
A proposed mechanism for this transformation involves the activation of the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine. This forms an intermediate from which hydrogen chloride is eliminated to yield the final sulfonamide product. rsc.org
Synthesis of Biologically Active Quinoline-3-sulfonamides
The quinoline-3-sulfonamide (B3390043) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. beilstein-journals.orgsemanticscholar.orgresearchgate.net These include potential applications as anticancer, anti-inflammatory, and antimicrobial agents.
For instance, a series of novel benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms I and II. tandfonline.comtandfonline.com Specifically, a 7-chloro-6-fluoro substituted primary sulfonamide derivative demonstrated potent inhibition of hCA II. tandfonline.com This highlights the critical role of the primary sulfonamide group as a zinc-binding motif for CA inhibitory activity. tandfonline.comtandfonline.com The combination of the quinoline and sulfonamide fragments is a recognized strategy for discovering therapeutically relevant compounds. semanticscholar.orgbeilstein-archives.org
Synthesis of Sulfones
Beyond sulfonamides, this compound is a precursor for the synthesis of quinoline-3-sulfones. These compounds, while less explored than their sulfonamide counterparts, also represent a class of molecules with potential biological and material applications. beilstein-journals.orgsemanticscholar.orgresearchgate.net
Diversely Substituted Quinoline-3-sulfones
The synthesis of diversely substituted quinoline-3-sulfones can be achieved through various synthetic methodologies. beilstein-journals.orgsemanticscholar.orgresearchgate.net While direct reaction of this compound with carbon nucleophiles can be challenging, alternative strategies have been developed. These often involve the construction of the quinoline ring from building blocks already containing the sulfone moiety. beilstein-journals.orgsemanticscholar.org
One such approach involves a Knoevenagel condensation/aza-Wittig reaction cascade using o-azidobenzaldehydes and β-ketosulfones. beilstein-journals.orgsemanticscholar.orgresearchgate.net This method provides a convenient route to 3-sulfonyl-substituted quinolines in good to excellent yields. beilstein-journals.orgsemanticscholar.org
Formation of Sulfonate Esters
This compound can react with alcohols or phenols to form the corresponding sulfonate esters. pearson.com This reaction typically occurs in the presence of a base to neutralize the hydrogen chloride byproduct.
A novel one-pot synthesis has been developed for the chemo- and regioselective formation of C3-sulfonate esters of quinolines from quinoline N-oxides and sulfonyl chlorides. rsc.org In this metal-free procedure, the sulfonyl chloride serves a dual role as both a sulfonylation and chlorination agent, leading to a variety of C3-sulfonate esters and C4-chlorides of quinolines. rsc.org The conversion of an alcohol to a sulfonate ester proceeds with retention of the original alcohol's stereochemistry. pearson.com
Other Reaction Pathways and Transformations
The reactivity of this compound extends beyond the formation of sulfonamides, sulfones, and sulfonate esters. For instance, it can be hydrolyzed to quinoline-3-sulfonic acid. chemicalbook.com
Furthermore, reactions involving the quinoline N-oxide have been explored. An unexpected deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides has been reported, promoted by CS2/Et2NH, to produce 2-sulfonylquinolines under mild, transition-metal-free conditions. mdpi.com In this reaction, the sulfonyl chloride acts as both an electrophilic activating reagent for the quinoline N-oxide and the sulfonylating agent. mdpi.com
Additionally, this compound can serve as a derivatization reagent in analytical chemistry. Its reaction with phenolic hydroxyl groups, for example, can enhance the sensitivity of detection in mass spectrometry-based analyses. researchgate.net
Chemical Reactivity and Derivatization of Quinoline 3 Sulfonyl Chloride
The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride moiety. This functional group readily reacts with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. These reactions are fundamental to the derivatization of the quinoline-3-sulfonyl scaffold. Beyond simple substitution, the quinoline-3-sulfonyl group can participate in more complex transformations, including cascade reactions, multi-component reactions, and radical-induced cyclizations, which allow for the rapid construction of complex heterocyclic systems.
Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These approaches are of significant interest in medicinal chemistry and materials science due to their atom economy, step economy, and ability to generate molecular complexity from simple starting materials.
A notable example of a cascade reaction for the synthesis of 3-sulfonyl-substituted quinolines is the Knoevenagel condensation/aza-Wittig reaction cascade. researchgate.netmdpi.comnih.gov This method provides a direct route to the quinoline core with a sulfonyl group at the 3-position, bypassing the often-problematic synthesis of this compound itself. mdpi.comnih.gov The process typically involves the reaction of an o-azidobenzaldehyde with a β-ketosulfonamide or a β-ketosulfone in the presence of triphenylphosphine (B44618). researchgate.netnih.gov The reaction proceeds through a domino sequence beginning with the formation of an iminophosphorane from the o-azidobenzaldehyde and triphenylphosphine. researchgate.net A subsequent base-mediated Knoevenagel condensation between the aldehyde and the β-keto-sulfonamide/sulfone, followed by an intramolecular aza-Wittig reaction, leads to the formation of the desired 3-sulfonyl-substituted quinoline. researchgate.net This protocol has been shown to be effective for a range of substrates, affording the target compounds in good to excellent yields. mdpi.comnih.gov The reaction conditions can be optimized by screening different bases, with piperidine (B6355638) often proving to be the most efficient. researchgate.net
The scope of this cascade reaction has been explored with various substituted o-azidobenzaldehydes and β-ketosulfonamides/sulfones, demonstrating its utility in generating a library of diverse quinoline-3-sulfonamides and quinoline-3-sulfones. nih.gov The presence of electron-withdrawing groups on the o-azidobenzaldehyde can lead to decreased yields. nih.gov The protocol is also amenable to α-sulfonyl-substituted alkyl acetates, yielding 2-alkoxyquinolines. nih.gov
| Entry | o-Azidobenzaldehyde | β-Keto Compound | Product | Yield (%) |
| 1 | o-Azidobenzaldehyde | N,N-Dimethyl-2-oxopropanesulfonamide | 2-Methyl-N,N-dimethylquinoline-3-sulfonamide | 89 |
| 2 | 5-Bromo-o-azidobenzaldehyde | N,N-Dimethyl-2-oxopropanesulfonamide | 6-Bromo-2-methyl-N,N-dimethylquinoline-3-sulfonamide | 82 |
| 3 | 5-Nitro-o-azidobenzaldehyde | N,N-Dimethyl-2-oxopropanesulfonamide | 2-Methyl-6-nitro-N,N-dimethylquinoline-3-sulfonamide | 21 |
| 4 | o-Azidobenzaldehyde | 1-(Phenylsulfonyl)propan-2-one | 2-Methyl-3-(phenylsulfonyl)quinoline | 85 |
| 5 | o-Azidobenzaldehyde | Ethyl 2-(phenylsulfonyl)acetate | 2-Ethoxy-3-(phenylsulfonyl)quinoline | 63 |
Table 1: Examples of 3-Sulfonyl-Substituted Quinolines Synthesized via Knoevenagel Condensation/Aza-Wittig Cascade Reaction. nih.gov
Multi-component reactions involving quinoline aldehydes have also been utilized to construct complex heterocyclic systems. For instance, the reaction of chloroquinolinecarbaldehydes with isocyanides and aromatic amines, catalyzed by palladium, yields quinoline derivatives bearing a γ-lactam moiety. researchgate.net
Radical-induced cyclizations offer a powerful method for the construction of cyclic and polycyclic compounds, often with high levels of regio- and stereoselectivity. In the context of quinoline synthesis, these reactions can be initiated from precursors containing a sulfonyl group, which can act as a radical acceptor or a leaving group.
One approach involves a sulfonyl chloride-controlled, copper-catalyzed, site-selective radical C-H functionalization/cyclization of quinoline scaffolds. This method allows for the divergent synthesis of different quinolone derivatives from a single starting material. The reaction pathway is influenced by the steric and electronic properties of the sulfonyl chloride used. Mechanistic studies, including control experiments and density functional theory (DFT) calculations, point towards a single-electron transfer mechanism. This type of transformation provides an efficient route for the late-stage modification of medicinally relevant quinoline scaffolds.
Another strategy involves the radical cyclization of cyclic ene sulfonamides to produce polycyclic imines. nih.gov While not starting directly from this compound, this methodology provides insight into the behavior of sulfonyl groups in radical cyclizations leading to quinoline-like structures. In a related process, 3,4-dihydroquinolines can be synthesized via radical translocation reactions of N-(2-iodophenylsulfonyl)tetrahydroisoquinolines. nih.gov The key step in these reactions is the formation of an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to form an imine. nih.gov For example, the tin hydride-mediated radical cyclization of an appropriate ene sulfonamide precursor can proceed via a 6-exo cyclization to form a bicyclic imine. nih.gov
A visible-light-induced cascade sulfonylation/cyclization has also been reported for the synthesis of quinoline-2,4-diones. mdpi.com In this metal-free process, a sulfonyl-centered radical, generated from a suitable precursor under light irradiation, attacks the double bond of an N-(2-cyanophenyl)-N-methyl-methacrylamide. mdpi.com The resulting carbon-centered radical then undergoes intramolecular cyclization by adding to the nitrile group, ultimately yielding the quinoline-2,4-dione structure. mdpi.com
| Reaction Type | Precursor(s) | Key Features | Product Class |
| Copper-Catalyzed Radical C-H Functionalization/Cyclization | Quinoline, Sulfonyl Chloride | Divergent synthesis, site-selective | Quinolones |
| Radical Cyclization of Ene Sulfonamides | Cyclic Ene Sulfonamide | β-elimination of sulfonyl radical | Polycyclic Imines, Dihydroquinolines |
| Visible-Light-Induced Cascade Sulfonylation/Cyclization | N-(2-cyanophenyl)-N-methyl-methacrylamide, Sulfonyl radical source | Metal-free, cascade reaction | Quinoline-2,4-diones |
Table 2: Overview of Radical-Induced Cyclization Strategies Leading to Quinoline-Related Structures. mdpi.comnih.gov
Applications and Biological Activities of Quinoline 3 Sulfonyl Chloride Derivatives
Medicinal Chemistry and Pharmaceutical Applications
The unique structural features of quinoline-3-sulfonyl chloride derivatives have positioned them as privileged scaffolds in drug discovery. The fusion of a benzene (B151609) and a pyridine (B92270) ring in the quinoline (B57606) core, along with the sulfonamide linkage, contributes to their ability to interact with various biological targets. rsc.orgbeilstein-archives.org This has led to the exploration of these derivatives in numerous areas of medicinal chemistry, resulting in the identification of compounds with potent and selective biological activities. rsc.orgrsc.org
Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)
Derivatives of this compound have emerged as a promising class of antimicrobial agents. The sulfonamide group, a well-known pharmacophore in antibacterial drugs, combined with the quinoline nucleus, has led to the development of potent compounds against various pathogens. rsc.orgnih.gov
Antibacterial Activity:
Research has demonstrated that quinoline-sulfonamide hybrids exhibit significant antibacterial properties. For instance, a series of quinoline-sulfonamide compounds (QS1–12) were synthesized and screened for their antibacterial potential. nih.govresearchgate.net Among these, compound QS-3 was identified as a particularly effective agent against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 64 μg/mL. nih.govresearchgate.net This compound also showed a synergistic effect when used in combination with ciprofloxacin (B1669076). nih.govresearchgate.net The antibacterial action of these compounds is often attributed to the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial folate biosynthesis. nih.gov Other studies have reported quinoline derivatives with hydrazone linkers showing good growth inhibition of bacteria like Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli with MIC values of 12.5 μg/ml and 50 μg/ml. rsc.org
Antifungal and Antiprotozoal Activities:
The antifungal potential of quinoline derivatives has also been investigated. rsc.org For example, 6-perfluoropropanyl quinoline derivatives have shown excellent activity against Pyricularia oryzae. rsc.org Furthermore, quinoline derivatives have been reported to possess antiprotozoal activities. beilstein-archives.orgnih.govresearchgate.net
Table 1: Antibacterial Activity of Selected Quinoline-3-Sulfonamide (B3390043) Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| QS-3 | Pseudomonas aeruginosa | 64 | nih.govresearchgate.net |
| Hydrazone-linked quinoline | Staphylococcus aureus | 12.5 | rsc.org |
| Hydrazone-linked quinoline | Streptococcus pyogenes | 12.5 | rsc.org |
| Hydrazone-linked quinoline | Escherichia coli | 50 | rsc.org |
Anticancer and Antitumor Agents
Quinoline-3-sulfonamide derivatives have garnered significant attention for their potential as anticancer agents. researchgate.netmdpi.com Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. researchgate.netmdpi.com
One of the primary targets of these compounds is lactate (B86563) dehydrogenase A (LDHA), an enzyme that plays a critical role in the metabolic shift of cancer cells towards aerobic glycolysis, also known as the Warburg effect. researchgate.net Quinoline-3-sulfonamides have been shown to be potent, NADH-competitive inhibitors of LDHA, leading to reduced lactate production and increased oxygen consumption in cancer cells. researchgate.net This metabolic reprogramming can impair cancer cell survival and proliferation. For instance, certain quinoline-3-sulfonamides have demonstrated inhibition of LDHA with potencies as low as 2 nM in hepatocellular carcinoma cells.
Furthermore, derivatives of quinoline sulfonamides have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies have indicated that these compounds can lead to an increase in the expression of Bax and active caspase-3, while decreasing the levels of Bcl-2. They can also influence cell cycle regulation by altering the expression of proteins like p53 and p21. In vitro studies have demonstrated the cytotoxicity of quinoline-sulfonamide derivatives against various cancer cell lines, including breast cancer (T47D), with IC50 values as low as 0.27 µM. tandfonline.com
Table 2: Anticancer Activity of Selected Quinoline-3-Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Quinoline-3-sulfonamides | Hepatocellular Carcinoma | LDHA inhibition (potency as low as 2 nM) | Inhibition of lactate production, increased oxygen consumption | |
| Quinolinesulfonamide 4 | Breast Cancer (T47D) | IC50 = 0.27 µM | Not specified | tandfonline.com |
| Quinoline-3-sulfonamide derivatives | Various | Apoptosis induction | Increased Bax/Bcl-2 ratio, activation of caspase-3 | |
| Quinoline-3-sulfonamide derivatives | Various | Cell cycle regulation | Altered p53 and p21 expression |
Anti-inflammatory Effects
Derivatives of quinoline-3-sulfonamide have demonstrated notable anti-inflammatory properties. benthamdirect.comeurekaselect.com A study evaluating a series of 3-, 5-, and 8-sulfonamide derivatives of quinoline found that several compounds exhibited significant anti-inflammatory activity by inhibiting the production of reactive oxygen species (ROS) from phagocytes in human whole blood. benthamdirect.comeurekaselect.com
In this study, compounds were synthesized by reacting amino or hydroxy quinolines with various substituted sulfonyl chlorides. benthamdirect.comeurekaselect.com The anti-inflammatory potential of these derivatives was then assessed. benthamdirect.comeurekaselect.com Notably, compounds 47 , 36 , and 24 displayed enhanced activity compared to the standard anti-inflammatory drug ibuprofen, with IC50 values of 2.9 ± 0.5 μg/mL, 3.2 ± 0.2 μg/mL, and 6.7 ± 0.3 μg/mL, respectively. benthamdirect.comeurekaselect.com Other derivatives also showed moderate activity. benthamdirect.comeurekaselect.com These findings suggest that quinoline-sulfonamide scaffolds hold promise for the development of new anti-inflammatory agents. benthamdirect.comeurekaselect.com
Table 3: Anti-inflammatory Activity of Selected Quinoline Sulfonamide Derivatives
| Compound | IC50 (μg/mL) | Standard Drug (Ibuprofen) IC50 (μg/mL) | Reference |
|---|---|---|---|
| 47 | 2.9 ± 0.5 | 11.2 ± 1.9 | benthamdirect.comeurekaselect.com |
| 36 | 3.2 ± 0.2 | 11.2 ± 1.9 | benthamdirect.comeurekaselect.com |
| 24 | 6.7 ± 0.3 | 11.2 ± 1.9 | benthamdirect.comeurekaselect.com |
| 20 | 25.5 ± 0.7 | 11.2 ± 1.9 | benthamdirect.comeurekaselect.com |
| 50 | 42.9 ± 5.6 | 11.2 ± 1.9 | benthamdirect.comeurekaselect.com |
| 8 | 53.9 ± 3.1 | 11.2 ± 1.9 | benthamdirect.comeurekaselect.com |
Antimalarial Agents
The quinoline core is a well-established pharmacophore in antimalarial drugs, with quinine (B1679958) being a classic example. beilstein-archives.orgmdpi.com Hybrid compounds that combine the quinoline moiety with a sulfonamide group have shown significant potential as new antimalarial agents. mdpi.comfuture-science.com
One study reported the synthesis of quinoline-sulfonamide hybrids that displayed good schizonticidal activity in vitro, with IC50 values ranging from 0.05 to 1.63 μM. mdpi.com Some of these compounds had IC50 values (0.05 to 0.40 μM) lower than those of chloroquine (B1663885) and sulfadoxine. mdpi.com Another series of quinoline-sulfonamide hybrids demonstrated antimalarial activity with IC50 values of 0.05 and 0.01 μM against the 3D7 strain of Plasmodium falciparum and 0.41 and 0.36 μM against the K1 strain. mdpi.com These compounds were also found to significantly inhibit the formation of hemozoin, a crucial detoxification product for the malaria parasite. mdpi.com Furthermore, quinoline-sulfonamide hybrids with hydrazine (B178648) or hydrazide linkers have been shown to be effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. mdpi.com Molecular docking studies have also suggested that sulfonamide derivatives could be suitable candidates for selectively targeting glycolytic enzymes in the malaria parasite. scirp.org
Table 4: Antimalarial Activity of Selected Quinoline-Sulfonamide Hybrids
| Compound Series | P. falciparum Strain | In Vitro Activity (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| Quinoline-sulfonamide hybrids | Not specified | 0.05 - 1.63 μM | Good schizonticidal activity | mdpi.com |
| Quinoline-sulfonamide hybrids | 3D7 | 0.05 and 0.01 μM | Significant hemozoin inhibition | mdpi.com |
| Quinoline-sulfonamide hybrids | K1 | 0.41 and 0.36 μM | Significant hemozoin inhibition | mdpi.com |
| Hydrazine/hydrazide linked quinoline-sulfonamides | 3D7 and W2 | Effective against both strains | In vivo activity against P. berghei | mdpi.com |
Anti-HIV and Antiviral Potential
Quinoline derivatives have been investigated for their potential as anti-HIV and antiviral agents. beilstein-archives.orgnih.govresearchgate.net The ability of the quinoline scaffold to be synthetically modified allows for the creation of a diverse library of compounds that can be screened for antiviral activity. beilstein-archives.org While the direct anti-HIV and antiviral activities of this compound derivatives are an area of ongoing research, the broader class of quinoline compounds has shown promise. beilstein-archives.orgnih.govresearchgate.net The development of novel synthetic methods for quinoline derivatives is considered an important step in the discovery of new antiviral agents. beilstein-archives.org
Antineurodegenerative Effects
Quinoline derivatives are being explored for their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. beilstein-archives.orgmdpi.com The neuroprotective potential of these compounds is an active area of research. mdpi.comnih.gov
Studies have proposed that quinoline derivatives can act as multifunctional agents, targeting various pathways involved in neurodegeneration. mdpi.commdpi.com For instance, some derivatives are predicted to act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in the treatment of neurodegenerative disorders. mdpi.com Quinoline-sulfonamide hybrids have been developed as potential multifunctional therapeutic agents for Alzheimer's disease, demonstrating high inhibitory activity against both AChE and butyrylcholinesterase (BChE). mdpi.com One lead compound from this series was shown to improve working memory in a rat model. mdpi.com The structural versatility of quinoline derivatives allows for the design of compounds with improved properties, such as enhanced penetration of the central nervous system. nih.gov
Carbonic Anhydrase Inhibition
Quinoline-based sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes, such as pH regulation and CO2 transport. mdpi.comrsc.org Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are linked to cancer progression, making them important therapeutic targets. mdpi.com
A study focused on developing quinoline-based benzenesulfonamides (QBS) as selective inhibitors for cancer-related CA isoforms. mdpi.com In this research, the sulfonamide group was positioned at various locations on an anilino moiety attached to the quinoline core. The resulting derivatives were tested against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The para-sulfonamide derivatives, in particular, showed significant inhibitory activity against the cancer-associated isoforms hCA IX and hCA XII. mdpi.com For instance, derivative 13b (see table below) exhibited a potent inhibition constant (Ki) of 5.5 nM against hCA IX. mdpi.com
Another series of hybrids linking quinoline/pyridine scaffolds to indole-3-sulfonamide was synthesized and evaluated for CA inhibition. nih.gov These compounds were designed to selectively target tumor-associated isoforms. The research found that while pyridine-based hybrids were selective for hCA IX and hCA XII, the quinoline-indole sulfonamide hybrids also demonstrated significant inhibitory effects against hCA IX. nih.gov Specifically, compounds 6p and 6q from this series were identified as promising leads with Ki values of 1.57 µM and 1.47 µM, respectively, against hCA IX. nih.gov
These findings underscore the potential of the quinoline-3-sulfonamide scaffold in designing selective and potent inhibitors of carbonic anhydrase, particularly for anticancer applications. mdpi.comnih.gov
Table 1: Inhibitory Activity (Ki) of Selected Quinoline Sulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms A lower Ki value indicates stronger inhibition.
| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |
| 11c (meta-sulfonamide derivative) | hCA IX | 8.4 nM | mdpi.com |
| 13a (para-sulfonamide derivative) | hCA IX | 25.8 nM | mdpi.com |
| hCA XII | 9.8 nM | mdpi.com | |
| 13b (para-sulfonamide derivative) | hCA IX | 5.5 nM | mdpi.com |
| hCA XII | 13.2 nM | mdpi.com | |
| 13c (para-sulfonamide derivative) | hCA IX | 18.6 nM | mdpi.com |
| hCA XII | 8.7 nM | mdpi.com | |
| 6p (quinoline indole-3-sulfonamide hybrid) | hCA IX | 1.57 µM | nih.gov |
| 6q (quinoline indole-3-sulfonamide hybrid) | hCA IX | 1.47 µM | nih.gov |
Leads in Drug Discovery
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. rsc.orgresearchgate.net Consequently, derivatives of this compound are recognized as promising structures for drug design and are actively being explored as leads for various therapeutic areas. beilstein-journals.orgnih.govacs.org
Research has highlighted the diverse pharmacological potential of these derivatives, including:
Anticancer Activity : Quinoline-3-sulfonamides have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme vital for the metabolism of cancer cells that rely on aerobic glycolysis. By inhibiting LDHA with potencies as low as 2 nM, these compounds can disrupt tumor cell metabolism and survival. Their role as carbonic anhydrase IX inhibitors also contributes to their potential as anticancer agents. mdpi.com
Antibacterial Properties : Certain quinoline-sulfonamide hybrids have been evaluated for their efficacy against antibiotic-resistant bacterial strains. For example, one derivative demonstrated notable inhibitory activity against Pseudomonas aeruginosa and showed synergistic effects when combined with ciprofloxacin.
Antifilarial Activity : Quinoline derivatives have shown potential in tropical medicine as agents against filarial parasites. A novel quinolone-fused cyclic sulfonamide was reported to have potent activity against parasites like Setaria cervi.
Broad Pharmacological Profile : Reviews of the quinoline scaffold consistently report a range of other potential applications. nih.govacs.org These include antiprotozoal, antitubercular, anti-inflammatory, antioxidant, anti-HIV, antifungal, and antineurodegenerative effects. beilstein-journals.orgnih.gov The versatility of the quinoline core makes its sulfonyl derivatives attractive candidates for developing new therapeutic agents against a host of diseases. rsc.orgacs.org
Table 2: Investigated Therapeutic Applications of Quinoline Sulfonyl Derivatives
| Therapeutic Area | Specific Target/Activity | Reference |
| Oncology | Lactate Dehydrogenase A (LDHA) Inhibition, Carbonic Anhydrase IX (CAIX) Inhibition | mdpi.com |
| Infectious Diseases | Antibacterial (e.g., Pseudomonas aeruginosa), Antifilarial (e.g., Setaria cervi), Antifungal, Antiprotozoal, Anti-HIV | beilstein-journals.orgnih.gov |
| Inflammatory Conditions | Anti-inflammatory activity | beilstein-journals.orgnih.govacs.org |
| Neurodegenerative Diseases | Antineurodegenerative effects, Monoamine oxidase/Cholinesterase inhibition | beilstein-journals.org |
| Other | Antioxidant, Antimalarial, Antihypertensive | beilstein-journals.orgrsc.orgacs.org |
Catalytic Applications in Organic Synthesis
Based on the available research, there is no information regarding the use of this compound or its derivatives as catalysts in organic synthesis. Scientific literature primarily describes the synthesis of these compounds, where sulfonyl chlorides act as reagents, or the use of external catalysts to construct the quinoline sulfonyl scaffold. rsc.orggoogle.comrsc.org
The conducted research did not yield results supporting the application of this compound derivatives as catalysts in condensation reactions. While condensation reactions, such as the Knoevenagel condensation, are employed in the synthesis of quinoline sulfonyl compounds, the quinoline derivatives themselves are the products of these reactions, not the catalysts facilitating them. nih.govrsc.org
Computational and Mechanistic Studies of Quinoline 3 Sulfonyl Chloride and Its Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For quinoline-sulfonyl compounds, DFT calculations have been instrumental in elucidating reaction mechanisms, investigating electronic characteristics, and predicting spectroscopic data.
Elucidation of Reaction Mechanisms
While specific DFT studies elucidating the reaction mechanisms of quinoline-3-sulfonyl chloride are not extensively documented, research on analogous systems provides significant insights. The reactivity of the sulfonyl chloride group is a key feature, readily undergoing nucleophilic substitution. smolecule.com
Studies on the synthesis of 3-sulfonyl-substituted quinolines have utilized DFT to understand the reaction pathways. For instance, the Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides to form the quinoline (B57606) core has been rationalized through computational models. nih.gov This process involves a domino sequence of reactions, including the formation of an iminophosphorane, followed by a base-mediated Knoevenagel condensation and an intramolecular aza-Wittig reaction. nih.gov
Furthermore, DFT calculations have been employed to investigate the regioselectivity of C-H functionalization reactions on the quinoline scaffold. In copper-catalyzed C-H sulfonylation/cyclization reactions, computational analysis has been used to understand the site-selective radical C-H functionalization. researchgate.net Similarly, the mechanism of ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines has been studied using DFT, revealing a four-step process of ortho C-H activation, electrophilic substitution, reductive elimination, and catalyst regeneration. sioc-journal.cn These studies, while not directly on this compound, provide a framework for understanding the mechanistic intricacies of reactions involving the quinoline sulfonyl moiety.
Investigation of Electronic Structure and Reactivity
DFT calculations are crucial for understanding the electronic structure and reactivity of quinoline sulfonyl derivatives. The electronic properties of these molecules can be finely tuned by modifying the quinoline ring or the position of the sulfonyl group. nih.gov
Computational studies on related quinoline sulfonyl chlorides reveal significant electronic effects. The sulfonyl chloride group acts as a strong electron-withdrawing group, polarizing the quinoline ring system. smolecule.com This polarization creates a dipole moment and influences the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. For related quinoline-sulphonamide derivatives, DFT calculations have been used to elucidate electronic structure and molecular electrostatic potential (MEP) mapping. nih.gov
The reactivity of quinoline-3-carbonyl chloride, a related compound, has been compared to sulfonyl chlorides using computational modeling. DFT calculations can compare the activation energies for nucleophilic attack at the carbonyl carbon versus the sulfonyl sulfur, indicating that carbonyl chlorides exhibit faster acylation kinetics.
Prediction of Spectroscopic Data (NMR, IR)
DFT calculations are also a reliable method for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in the characterization of newly synthesized compounds. researchgate.net
For various quinoline derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.netnih.gov These theoretical spectra are often in good agreement with experimental data. For example, in a study of novel quinoline-thiosemicarbazide derivatives synthesized from quinoline-8-sulfonyl chloride, the IR spectra showed characteristic bands for the SO₂ group at 1353–1319 cm⁻¹ and 1170–1143 cm⁻¹. acs.orgnih.gov The ¹H NMR spectra revealed signals for the NH groups in the region of δ 10.52–9.46 ppm. acs.orgnih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein.
Assessment of Binding Energies with Biological Targets
While direct molecular docking studies of this compound are limited, numerous studies have been conducted on its sulfonamide derivatives, which are often the ultimate products in a synthetic route aimed at developing biologically active molecules. These studies provide insights into the potential applications of compounds derived from this compound.
Quinoline-sulfonamide hybrids have been investigated as potential antibacterial agents, with molecular docking studies performed against bacterial enzymes like DNA gyrase. rsc.org For instance, a lead compound, QS3, derived from a quinoline-sulfonamide scaffold, showed promising binding interactions with the gyrase enzyme. rsc.org
In the context of anticancer research, quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to sulfonamides, have been docked against various kinases, including Ataxia Telangiectasia Mutated (ATM) kinase. mdpi.com These studies help in understanding the selectivity and binding modes of these inhibitors. Similarly, novel quinolinesulfonamides-triazole hybrids have been designed and evaluated as potential anticancer agents through molecular docking against targets like Rho-associated protein kinase (ROCK). mdpi.com
The following table summarizes representative binding energies of quinoline-sulfonamide derivatives with various biological targets, illustrating the potential of this class of compounds in drug discovery.
| Derivative Class | Biological Target | Binding Energy (kcal/mol) | Reference |
| Quinoline-sulfonamide hybrid | DNA Gyrase (PDB: 3QTD) | Not specified | rsc.org |
| Quinoline-1,2,3-triazole-anilines | Mtb ATP synthase (PDB: 4VIF) | -2.879 to -2.035 | mdpi.com |
| Quinoline-1,2,3-triazole-anilines | Antiviral enzyme (PDB: 4MBS) | -7.371 to -4.815 | mdpi.com |
| Quinoline-3-carboxamides | ATM Kinase | Not specified | mdpi.com |
| Quinolinesulfonamides-triazole hybrid | Rho-associated protein kinase (ROCK) | -10.4 | mdpi.com |
Kinetic and Mechanistic Investigations in Flow Chemistry
Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch processing, including enhanced safety, scalability, and control over reaction parameters.
While specific kinetic and mechanistic investigations of this compound synthesis in a flow chemistry setup are not extensively reported, studies on the continuous flow synthesis of sulfonyl chlorides in general provide a valuable framework. A continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed. rsc.org This study collected temporal kinetic profiles, which provided insights into the reaction mechanism. rsc.org The use of a small volume reactor and short residence times resulted in a high space-time yield, highlighting the efficiency of flow chemistry for this class of reactions. rsc.org
The inherent safety benefits of flow chemistry are particularly relevant for the synthesis of sulfonyl chlorides, as the reactions can be highly exothermic. rsc.org Continuous flow allows for better temperature control, mitigating the risk of thermal runaway. rsc.org The application of such flow chemistry principles to the synthesis of this compound could lead to more efficient, safer, and scalable production methods. numberanalytics.com
Studies on Regioselectivity and Chemoselectivity
The reactivity of the quinoline nucleus, when engaged in reactions with sulfonyl chlorides, presents complex questions of selectivity. Computational and experimental studies have revealed that the outcomes are highly dependent on the specific reaction conditions, the nature of the substituents, and the presence of activating groups, such as an N-oxide. These factors collaboratively dictate both the position of functionalization (regioselectivity) and the type of transformation that occurs (chemoselectivity).
A notable example of chemoselectivity is observed in the reaction of quinoline N-oxides with sulfonyl chlorides. Under metal-free conditions, sulfonyl chlorides can serve a dual role, acting as both a sulfonylating agent and a chlorinating agent. bohrium.com This dual reactivity allows for the synthesis of either C3-sulfonate esters or C4-chlorides of quinolines from the same set of starting materials, controlled by the reaction parameters. bohrium.com This process is praised for its practicality, efficiency, and atom economy, working with both arenesulfonyl and aliphatic sulfonyl chlorides. bohrium.com
The regioselectivity of sulfonylation on the quinoline ring is highly variable. While the focus compound is this compound, understanding its formation and the reactivity of the quinoline ring at different positions is crucial. Studies have shown that direct functionalization can be guided to various positions on the quinoline scaffold. For instance, a copper-catalyzed C-H bond activation protocol using aryl sulfonyl chlorides as the sulfonylation reagent leads to the chemo- and regioselective formation of 2-aryl sulfonyl quinolines in high yields. rsc.orgresearchgate.netacs.org This highlights the C2 position as a primary site for functionalization under these specific catalytic conditions.
Conversely, other positions can be targeted by modifying the strategy. An electrochemical method has been developed for the selective C3-thiolation of quinolines, demonstrating the accessibility of the C3 position for functionalization. mdpi.com Furthermore, divergent synthesis controlled by the choice of sulfonyl chloride and a copper catalyst can achieve site-selective radical C-H functionalization, leading to different quinolone products. researchgate.net The regioselectivity can also be directed to the C5 or C8 positions in certain copper-catalyzed reactions involving 8-aminoquinolines. researchgate.net
The following table summarizes key findings on the selective functionalization of quinolines with sulfonyl-containing reagents, illustrating the diverse outcomes based on reaction conditions.
| Product Type | Quinoline Position | Key Reagents/Conditions | Selectivity Type | Ref. |
| C3-Sulfonate Esters | C3 | Quinoline N-oxide, Sulfonyl chloride (metal-free) | Chemo- & Regioselective | bohrium.com |
| C4-Chlorides | C4 | Quinoline N-oxide, Sulfonyl chloride (metal-free) | Chemo- & Regioselective | bohrium.com |
| 2-Aryl Sulfonyl Quinolines | C2 | Quinoline N-oxide, Aryl sulfonyl chloride, Cu-catalyst | Chemo- & Regioselective | rsc.orgresearchgate.net |
| C8-Sulfonylation | C8 | Quinoline N-oxide, Pd(II)-catalyst | Regioselective | researchgate.net |
| C3-Thiolation | C3 | Aryl/alkyl thiols, Electrochemical method | Regioselective | mdpi.com |
These studies collectively demonstrate that the quinoline ring possesses multiple reactive sites. The selection between C2, C3, C4, and other positions for sulfonylation or other functionalizations can be finely tuned through the strategic choice of catalysts, activating groups (e.g., N-oxide), and reaction modes (e.g., thermal, electrochemical, photochemical). bohrium.comresearchgate.netnih.gov The sulfonyl chloride itself can be a source of different functionalities, adding a layer of chemoselectivity to the reaction design. bohrium.com
Conformational Analysis and Molecular Dynamics
Detailed conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not extensively documented in the reviewed scientific literature. However, computational techniques such as Density Functional Theory (DFT) and MD simulations are widely applied to structurally related quinoline derivatives and aryl sulfonamides to elucidate their structural properties, stability, and intermolecular interactions. These studies provide a strong framework for understanding the likely conformational behavior of this compound.
DFT calculations are a powerful tool for optimizing molecular geometries and understanding electronic properties. tandfonline.com For instance, DFT studies have been performed on novel quinoline derivatives incorporating a thiosemicarbazide (B42300) linked to a quinoline core via a sulfonyl group (originating from quinoline-8-sulfonyl chloride). nih.govacs.org These studies, using methods like B3LYP/6-31+G(d,p), have been used to analyze the optimized structures, intramolecular hydrogen bonds, and frontier molecular orbitals (HOMO-LUMO), which are crucial for assessing molecular stability and reactivity. nih.govacs.org Similar computational analysis on a fluorescent probe constructed from oxacalix mdpi.comarene and 8-quinoline sulfonyl chloride used DFT to predict the most probable structure of its complex with copper ions. researchgate.net
Molecular dynamics simulations offer insights into the dynamic behavior of molecules and their complexes over time. MD simulations have been employed to study the stability of complexes between quinoline-3-carboxamide derivatives and various protein kinases. mdpi.com These simulations, often running for nanoseconds, help to understand protein-ligand stability and the flexibility of the protein's structure upon binding. mdpi.com While focused on biological interactions, the methodology is directly applicable to studying the conformational landscape of a single molecule like this compound in different environments. Other studies have used MD simulations to investigate the binding of 1H-pyrrolo[3,2-c]quinoline derivatives to serotonin (B10506) receptors, analyzing the geometry and stability of key interactions. mdpi.com
The table below summarizes the application of these computational methods to compounds structurally related to this compound.
| Compound Class | Computational Method | Key Findings | Ref. |
| Quinoline-thiosemicarbazide hybrids | DFT (B3LYP/6-31+G(d,p)) | Optimized molecular structure, stability, intramolecular bonding, HOMO-LUMO analysis. | nih.govacs.org |
| Quinoline-3-carboxamides | Molecular Dynamics (MD) | Assessed protein-ligand stability and structural flexibility. | mdpi.com |
| 1H-Pyrrolo[3,2-c]quinolines | Molecular Dynamics (MD) | Analyzed geometry and stability of ligand-receptor interactions. | mdpi.com |
| Aryl Sulfonamides | Conformational Analysis (CSD-based), Energy Calculations | Identified preferred torsional angles and conformational energy penalties for binding. | researchgate.net |
| Oxacalixarene-quinoline sulfonyl chloride | DFT | Predicted the most likely structure of a metal-ion complex. | researchgate.net |
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Strategies
The synthesis of quinoline-3-sulfonyl derivatives is a key area of ongoing research, as the accessibility and diversity of these compounds depend on efficient and adaptable chemical routes. While quinoline-3-sulfonyl chloride is a common reagent for preparing corresponding sulfonamides, challenges in its synthesis have spurred the development of alternative strategies. nih.govbeilstein-archives.orgbeilstein-journals.org
Future work is directed towards creating more direct, high-yielding, and versatile synthetic protocols. A notable approach involves constructing the 3-sulfonyl-substituted quinoline (B57606) core from acyclic sulfonamide-containing precursors, thereby bypassing the need to isolate the often problematic sulfonyl chloride intermediate. nih.govbeilstein-archives.org One such innovative method is the Knoevenagel condensation/aza-Wittig reaction cascade, which utilizes o-azidobenzaldehydes and β-ketosulfonamides or sulfones to produce 3-sulfonylquinolines in good to excellent yields. nih.govbeilstein-archives.org This domino reaction sequence involves the formation of an iminophosphorane, followed by a base-mediated Knoevenagel condensation and an intramolecular aza-Wittig reaction to assemble the quinoline ring system. nih.gov
Alternative strategies focus on the direct functionalization of the quinoline ring. These include cyclization and cycloaddition/cyclocondensation techniques for hetero-ring construction, as well as peripheral modifications of substrates like 3-bromoquinolines, quinoline-3-boronic acids, and diazonium salts. nih.govresearchgate.net An electrochemical protocol has also been established for synthesizing 2,3-disubstituted quinolines, offering a green and mild pathway with excellent regioselectivity. researchgate.net
Table 1: Comparison of Novel Synthetic Strategies for 3-Sulfonylquinolines
| Synthetic Strategy | Key Reagents/Conditions | Advantages | Reference(s) |
|---|---|---|---|
| Knoevenagel/aza-Wittig Cascade | o-Azidobenzaldehydes, β-Ketosulfonamides, PPh₃, Base | High yields, Bypasses this compound isolation | nih.govbeilstein-archives.org |
| C-H Sulfonylation | Quinoline N-oxides, Sulfonyl chlorides, CS₂, Diethylamine | Transition-metal-free, Mild conditions | mdpi.com |
| Copper-Catalyzed Cyclization | N-propargylamines, Sodium sulfinates, Copper catalyst | Utilizes green sulfonylation reagents | researchgate.net |
| Electrochemical Annulation | Benzoxazinones, Arylsulfonyl hydrazides, Undivided cell | No external oxidants or catalysts, Green pathway | researchgate.net |
The development of stereoselective methods for synthesizing chiral quinoline-3-sulfonyl derivatives represents a significant frontier. While specific examples for this compound are still emerging, research on related structures provides a clear roadmap. For instance, palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been successfully used to create β-lactams bearing a quinoline motif with high enantioselectivity (up to 94% ee). rsc.org This was achieved using a chiral BINOL-derived ligand. rsc.org The application of similar chiral catalysts and ligands to reactions involving the quinoline-3-sulfonyl scaffold could enable the synthesis of enantiomerically pure compounds, which is critical for developing drugs with improved efficacy and reduced side effects. Future research will likely focus on adapting established asymmetric catalytic systems, such as those used for Staudinger cycloadditions or C-H functionalization, to control the stereochemistry of derivatives produced from this compound. rsc.org
There is a strong impetus to develop "green" synthetic protocols for quinoline derivatives to minimize environmental impact. acs.org Research is exploring metal-free reaction conditions, the use of water as a solvent, and the development of recyclable catalysts. rsc.orgrsc.org For example, a metal-free and dual radical coupling reaction between quinoline N-oxide and sodium sulfinate proceeds smoothly without a base or organic solvent. rsc.org Ultrasound-assisted synthesis in water has also been reported for the C2-sulfonation of quinoline N-oxides. rsc.orgrsc.org
Electrochemical synthesis is another promising green approach, as it often avoids the need for harsh chemical oxidants or catalysts. researchgate.net The use of nanocatalysts, such as Ruthenium(III) supported on carboxymethyl cellulose-coated magnetic nanoparticles (RuIII@CMC/Fe₃O₄), offers high efficiency, simple separation, and catalyst reusability for quinoline synthesis. acs.org A patent has also described a method using deep eutectic solvents, which are non-flammable, non-toxic, and recyclable, as a green alternative to traditional organic solvents for preparing a derivative, 3-methylquinoline-8-sulfonyl chloride. google.com The adoption of these sustainable methods, including one-pot reactions and cascade processes that reduce waste and energy consumption, will be crucial for the industrial-scale production of quinoline-3-sulfonyl derivatives. rsc.orgmdpi.com
Stereoselective Synthesis
Exploration of New Derivative Classes with Enhanced Bioactivity
A major driving force in quinoline-3-sulfonyl chemistry is the search for new derivatives with potent and selective biological activities. The quinoline-sulfonamide hybrid structure is a privileged motif in drug discovery, and researchers are exploring a vast chemical space to identify novel therapeutic agents. nih.govajol.infomdpi.com
New classes of derivatives are being synthesized and evaluated for a range of applications, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. rsc.orgajol.infomdpi.comresearchgate.net For example, novel quinoline-sulfonamide metal complexes (with Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺) have shown promising antimicrobial activity. mdpi.com Specifically, a cadmium(II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide demonstrated excellent activity against Staphylococcus aureus and Candida albicans. mdpi.com Another area of exploration involves creating hybrid molecules that combine the quinoline-5-sulfonamide (B3425427) scaffold with a 1,2,3-triazole ring system, which has yielded compounds with significant anticancer and antibacterial properties. mdpi.com The introduction of other moieties, such as cyclopropyl (B3062369) rings, has also led to potent antibacterial and antifungal agents. researchgate.net
Table 2: Bioactivity of Novel Quinoline-Sulfonyl Derivative Classes
| Derivative Class | Target Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Quinoline-Sulfonamide Metal Complexes | Antimicrobial | Cadmium(II) complex showed excellent activity against S. aureus and C. albicans. | mdpi.com |
| Quinoline-Triazole Hybrids | Anticancer, Antibacterial | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against three cancer cell lines and MRSA. | mdpi.com |
| Quinolinyl-Cyclopropane Sulfones | Antimicrobial | Several derivatives showed potent activity against tested bacterial and fungal strains. | researchgate.net |
| 7-Chloroquinoline (B30040) Sulfonamides | Antifungal | Derivatives showed strong activity against Penicillium simplicissimum and Aspergillus niger, outperforming fluconazole. | ajol.info |
Future research will continue to build on these findings, creating increasingly complex and targeted molecules by combining the quinoline-3-sulfonyl core with other pharmacologically active scaffolds.
Integration with High-Throughput Screening and Combinatorial Chemistry
Modern drug discovery relies heavily on the integration of synthetic chemistry with high-throughput screening (HTS) to rapidly identify promising lead compounds. chemdiv.com The quinoline-3-sulfonyl scaffold is well-suited for this approach. Large, diverse libraries of quinoline-3-sulfonamide (B3390043) derivatives can be generated using combinatorial chemistry techniques, where various amines are reacted with this compound. nih.gov
These libraries can then be screened against a multitude of biological targets. chemdiv.com An example of this strategy was the HTS of 66,000 compounds from the NIH Molecular Libraries Small Molecule Repository, which led to the identification of several sub-micromolar inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), including quinoline-sulfonamide derivatives. nih.gov HTS platforms can run assays in 384-well or 1536-well plate formats, allowing for the rapid testing of thousands of compounds. chemdiv.comepsilon-mol.co.jp The future will see a tighter integration of automated synthesis of quinoline-3-sulfonyl derivative libraries with HTS campaigns to accelerate the discovery of new drugs for a wide range of diseases. chemdiv.commdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features responsible for their biological activity. georgiasouthern.edu For quinoline-sulfonyl derivatives, SAR studies help to rationalize observed activities and guide the design of more potent and selective analogues. tandfonline.comresearchgate.net
For example, in a series of 8-hydroxyquinoline-5-sulfonamides, SAR analysis revealed that the unsubstituted phenolic group at the 8-position was crucial for both anticancer and antibacterial activity. mdpi.com In another study on 7-chloroquinoline sulfonamide derivatives, variations in the sulfonamide moiety led to significant differences in antibacterial and antifungal potency. ajol.info Computational tools are often used in conjunction with experimental work. In a study of aryldisulfonamides, properties like lipophilicity (AlogP) and solubility (logS) were computationally predicted and correlated with antimicrobial activity, showing that lower lipophilicity was associated with higher activity. tandfonline.com Future SAR studies on quinoline-3-sulfonyl derivatives will continue to elucidate the key structural requirements for various biological targets, enabling a more rational approach to drug design. georgiasouthern.edu
Computational Design of Novel Quinoline-3-sulfonyl Scaffolds
Computational chemistry is poised to play an increasingly important role in the de novo design of novel quinoline-3-sulfonyl scaffolds. While historically used to explain experimental results, computational methods are now being used prospectively to design molecules with desired properties before they are synthesized. Methods like Density Functional Theory (DFT) calculations can be used to understand the regio- and stereoselectivity of reactions, aiding in the design of synthetic routes. researchgate.net
Molecular docking simulations can predict how different quinoline-3-sulfonyl derivatives will bind to a target protein, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of unsynthesized compounds based on their structural features. HOMO-LUMO energy gap calculations have been used to support SAR studies by correlating electronic properties with the biological activity of quinoline sulfone derivatives. researchgate.net The future of this field lies in using these computational tools in a synergistic loop with synthesis and biological testing to design novel, highly optimized quinoline-3-sulfonyl-based therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
